Pudexacianinium - 2243793-21-5

Pudexacianinium

Catalog Number: EVT-10991985
CAS Number: 2243793-21-5
Molecular Formula: C135H197N4O73+
Molecular Weight: 3044.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Pudexacianinium is an optical imaging agent and derivative of indocyanine green (ICG), a nontoxic, fluorescent, tricarbocyanine dye with a peak spectral absorption at 790 nm, that can be used for near-infrared (NIR) imaging using a NIR fluorescence (NIR-F) medical device. Upon intravenous administration, pudexacianinium is primarily and rapidly excreted by the kidneys. This provides visualization of the ureter(s) during surgery upon NIR-F imaging. Ureter visualization decreases ureter injuries during abdominopelvic surgery.
Source and Classification

Pudexacianinium is classified as a near-infrared fluorescent imaging agent. It is a zwitterionic compound that exhibits hydrophilic properties, allowing for rapid urinary clearance without metabolic alteration after intravenous administration. Its chemical structure includes multiple hydroxyl groups and a complex cyclic framework, contributing to its unique optical properties and effectiveness in medical imaging .

Synthesis Analysis

Methods and Technical Details

  • Formation of the core structure: This may involve cyclization reactions that create the necessary ring structures.
  • Modification with functional groups: Hydroxylation and other modifications enhance solubility and fluorescence properties.
  • Purification: The final product must undergo purification to ensure the removal of any unreacted starting materials or by-products.

The patent EP4376896A1 outlines some aspects of the synthesis process, emphasizing its application in pharmaceutical compositions for imaging purposes .

Molecular Structure Analysis

Structure and Data

The molecular formula of Pudexacianinium is C135H197N4O73C_{135}H_{197}N_{4}O_{73}, with a molecular weight of approximately 3043.99 g/mol. The structure features multiple functional groups that contribute to its hydrophilicity and optical characteristics. Notably, it has an absorption peak at 780 nm and a fluorescence emission peak at 820 nm, making it suitable for near-infrared imaging applications .

Chemical Reactions Analysis

Reactions and Technical Details

Pudexacianinium participates in various chemical reactions typical for fluorescent dyes, including:

  • Fluorescence Activation: Upon excitation with near-infrared light, it emits fluorescence, which is utilized for imaging.
  • Hydrolysis: Given its hydrophilic nature, it may undergo hydrolysis in biological environments but remains stable enough for imaging purposes.
  • Interaction with Biological Tissues: The compound's zwitterionic nature allows it to interact favorably with biological tissues, enhancing its visibility during surgical procedures.

The pharmacokinetic studies indicate that after intravenous administration, Pudexacianinium is rapidly excreted through urine, with significant amounts remaining unchanged, confirming its stability in vivo .

Mechanism of Action

Process and Data

The mechanism of action of Pudexacianinium involves:

  1. Administration: It is administered intravenously before surgery.
  2. Circulation: Once in circulation, it binds to tissues surrounding the ureters.
  3. Fluorescence Emission: When exposed to near-infrared light during surgery, it fluoresces, allowing surgeons to visualize the ureters clearly.
  4. Visualization: The emitted fluorescence provides real-time feedback on ureter location and integrity during surgical procedures.

Clinical trials have demonstrated that doses of 1.0 mg and 3.0 mg are effective for ureter visualization, correlating with increased fluorescence intensity observed by surgeons .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Pudexacianinium exhibits several notable physical and chemical properties:

Data from pharmacokinetic studies reveal that approximately 22.3% to 39.5% of the administered dose is excreted into urine depending on dosage .

Applications

Scientific Uses

Pudexacianinium's primary application lies in medical imaging, particularly for enhancing intraoperative visualization during surgeries involving the ureters. Its use has been explored in:

  • Colorectal Surgery: To visualize ureters during laparoscopic procedures.
  • Gynecologic Surgery: Providing similar benefits in female pelvic surgeries.

The compound represents a significant advancement in surgical techniques aimed at reducing complications associated with ureteral injuries . Further research may expand its applications into other areas of surgical practice or diagnostic imaging.

Molecular Design and Structure-Activity Rationale

Indocyanine Green Derivative Optimization Strategies

The design of pudexacianinium chloride employed rational structural modifications of the indocyanine green chromophore to achieve targeted pharmacokinetics and optical performance:

  • Bis-Indole Scaffold Retention: The fundamental tricarbocyanine structure, comprising two lipophilic indole heterocycles linked by a conjugated bridge, was preserved to maintain NIR absorption/emission profiles essential for tissue penetration. This core provides the electron system necessary for fluorescence upon excitation [6].
  • Cationic Quaternary Ammonium Introduction: Each indole nitrogen was modified to contain a quaternary ammonium group, conferring a permanent positive charge. This modification significantly increased overall hydrophilicity compared to indocyanine green, reducing non-specific tissue binding and plasma protein interaction. The cationic nature promotes rapid distribution into the aqueous phase of blood and facilitates renal filtration [2] [3].
  • Hydrophilic Polycarbohydrate Conjugation: The most distinctive structural feature is the covalent attachment of large, highly hydrophilic carbohydrate moieties (specifically, heptasulfonated polyglucose units) via linker chains (-CH₂CH₂CO-NH-CH₂CH₂CH₂-O-) to the quaternary ammonium groups. These bulky, polar groups dominate the molecule's physicochemical behavior, contributing significantly to its molecular weight (3079.4 g/mol) and shielding the hydrophobic core, thereby minimizing aggregation and enhancing solubility [2] [6].

Table 1: Key Structural Features of Pudexacianinium Chloride versus Indocyanine Green

Structural FeaturePudexacianinium ChlorideIndocyanine Green (ICG)
Core ChromophoreBis-indole tricarbocyanineBis-indole tricarbocyanine
Indole Nitrogen StatusQuaternary ammonium (Permanent cation)Tertiary amine (Neutral/Cationic)
Large Hydrophilic GroupsHeptasulfonated carbohydrate moieties (x2)Sulfonate groups (x2)
Molecular Weight3079.4 g/mol774.96 g/mol
Primary Excretion RouteRenalHepatobiliary

Hydrophilic Modification Mechanisms for Renal Excretion

The strategic hydrophilic modifications were central to redirecting pudexacianinium chloride's excretion from the hepatobiliary pathway (typical of indocyanine green) to the renal pathway:

  • Enhanced Hydrophilicity and Reduced Plasma Binding: The combined effect of the quaternary ammonium groups and massive carbohydrate conjugates drastically increased the molecule's hydrophilicity. This significantly lowered the partition coefficient (Log P), reducing affinity for plasma proteins like albumin and minimizing uptake by hepatocytes. Consequently, the unbound fraction in plasma remains high, facilitating glomerular filtration [1] [3].
  • Molecular Size and Glomerular Filtration: Despite its large molecular weight (3079.4 g/mol), the molecule's elongated, relatively linear conformation and high flexibility allow it to pass through the glomerular filtration barrier. This is atypical for molecules exceeding the traditional 60 kDa threshold for glomerular filtration but is enabled by its hydrodynamic radius being smaller than expected from its molecular weight due to its hydrophilic, non-globular structure [2] [6].
  • Pharmacokinetic Validation: Clinical studies confirm rapid and dominant renal excretion. Following intravenous administration during laparoscopic colorectal surgery, mean percentages of the administered pudexacianinium chloride dose excreted into urine during the surgical procedure were 22.3% ± 8.0% (0.3 mg dose), 15.6% ± 10.0% (1.0 mg dose), and 39.5% ± 12.4% (3.0 mg dose). This rapid appearance in the urine directly enables intense fluorescence visualization of the ureters within minutes of administration [1].

Structure-Fluorescence Efficiency Relationships

The fluorescence properties of pudexacianinium chloride are intrinsically linked to its molecular structure and environment:

  • NIR Spectral Profile: Pudexacianinium chloride retains the advantageous NIR absorption peak around 790 nm and emission in the 810-830 nm range, characteristic of the indocyanine green core. This spectral window is optimal for deep tissue penetration (several millimeters to centimeters) and minimizes interference from tissue autofluorescence [6].
  • Impact of Charge and Hydrophilic Groups on Quantum Yield: The hydrophilic carbohydrate modifications and cationic charges significantly reduce aggregation in aqueous biological environments compared to indocyanine green. Aggregation is a major cause of fluorescence quenching in indocyanine green. By preventing aggregation, pudexacianinium chloride maintains a higher effective fluorescence quantum yield in vivo, leading to stronger tissue signals. Studies indicate surgeon-assessed fluorescence intensity is dose-dependent: median intensity grades were mild (1) with 0.3 mg, moderate (2) with 1.0 mg, and strong (3) with 3.0 mg doses [1].
  • Concentration-Dependent Fluorescence and Urinary Activation: Fluorescence intensity correlates strongly with urinary concentration. As pudexacianinium chloride concentrates within the ureters following renal excretion, the signal intensifies, providing clear delineation of the ureteral lumen. Quantitative analysis of intraoperative video recordings confirmed a positive correlation between the surgeon's qualitative assessment of fluorescence intensity and objective signal intensity measurements [1].

Table 2: Photophysical Properties and Performance of Pudexacianinium Chloride

PropertyCharacteristicFunctional Implication
Absorption Peak~790 nmMatches NIR laser sources; Deep tissue penetration
Emission Peak~810-830 nmMinimized tissue absorption/scattering
Quantum Yield (Relative)Higher than ICG in vivo (Precise Φ not reported)Enhanced signal intensity
Aggregation TendencySignificantly reduced vs. ICGMinimized quenching; Brighter signal
Signal LocationUrinary system (Ureters, Bladder)Targeted visualization

Molecular Stability and Aggregation Prevention Approaches

Ensuring chemical stability and preventing self-association were critical design objectives achieved through specific molecular strategies:

  • Covalent Dimerization Prevention: The attachment of the massive, highly solvated carbohydrate moieties to the indole nitrogen atoms via flexible linkers creates significant steric hindrance around the chromophore core. This physical barrier impedes the π-π stacking interactions between adjacent pudexacianinium chloride molecules that typically lead to H-aggregate (non-fluorescent) formation in indocyanine green solutions, particularly at clinical concentrations. Preventing this aggregation is paramount for maintaining fluorescence efficiency upon administration [2] [6].
  • Enhanced Aqueous Solubility: The extensive glycosylation and ionic character confer exceptional solubility in aqueous matrices. This high intrinsic solubility prevents precipitation upon dilution in the bloodstream or in formulated solutions, ensuring consistent bioavailability and fluorescence signal generation. It also simplifies pharmaceutical formulation compared to the more hydrophobic indocyanine green [2] [3].
  • Chemical Stabilization Strategies: While specific details of formulation excipients are often proprietary, the molecular design inherently improves stability. The covalent bonds linking the carbohydrate units are designed for stability in physiological conditions. Furthermore, the prevention of aggregation itself contributes to solution stability. Preclinical validation studies confirm the compound's stability under defined storage conditions and its robustness in biological matrices during the critical window for imaging [2] [6].

Properties

CAS Number

2243793-21-5

Product Name

Pudexacianinium

IUPAC Name

3-[(2E)-2-[2-[3-[(E)-2-[1,1-dimethyl-3-[3-oxo-3-[3-[[(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26R,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-36,37,38,39,41,42,43,44,45,46,47,48,49-tridecahydroxy-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-40-yl]oxy]propylamino]propyl]benzo[e]indol-3-ium-2-yl]ethenyl]-2-methoxycyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]-N-[3-[[(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40S,41R,42R,43R,44R,45R,46R,47R,48R,49R)-36,37,38,39,40,42,43,44,45,46,47,48,49-tridecahydroxy-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-41-yl]oxy]propyl]propanamide

Molecular Formula

C135H197N4O73+

Molecular Weight

3044.0 g/mol

InChI

InChI=1S/C135H196N4O73/c1-134(2)71(138(55-23-19-49-13-6-8-17-53(49)75(55)134)31-27-73(154)136-29-11-33-183-118-102(181)132-197-70(48-153)117(118)212-131-100(179)87(166)113(66(44-149)196-131)208-127-96(175)83(162)109(62(40-145)192-127)204-123-92(171)79(158)105(58(36-141)188-123)200-120-89(168)78(157)106(59(37-142)185-120)201-124-93(172)82(161)110(63(41-146)189-124)205-128-97(176)86(165)114(209-132)67(45-150)193-128)25-21-51-15-10-16-52(103(51)182-5)22-26-72-135(3,4)76-54-18-9-7-14-50(54)20-24-56(76)139(72)32-28-74(155)137-30-12-34-184-119-101(180)116-69(47-152)198-133(119)211-115-68(46-151)195-129(99(178)88(115)167)207-111-64(42-147)191-125(95(174)84(111)163)203-107-60(38-143)187-121(91(170)80(107)159)199-104-57(35-140)186-122(90(169)77(104)156)202-108-61(39-144)190-126(94(173)81(108)160)206-112-65(43-148)194-130(210-116)98(177)85(112)164/h6-9,13-14,17-26,57-70,77-102,104-133,140-153,156-181H,10-12,15-16,27-48H2,1-5H3,(H-,136,137,154,155)/p+1/t57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101+,102-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-/m1/s1

InChI Key

YTSRTYDSGUUGAS-ZKNIEEHQSA-O

Canonical SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCC(=O)NCCCOC4C(C5OC(C4OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)OC9C(C(C(C(O9)CO)OC1C(C(C(C(O1)CO)OC1C(C(C(O5)C(O1)CO)O)O)O)O)O)O)O)O)O)O)O)O)CO)O)C=CC1=C(C(=CC=C2C(C3=C(N2CCC(=O)NCCCOC2C(C4C(OC2OC2C(OC(C(C2O)O)OC2C(OC(C(C2O)O)OC2C(OC(C(C2O)O)OC2C(OC(C(C2O)O)OC2C(OC(C(C2O)O)OC2C(OC(O4)C(C2O)O)CO)CO)CO)CO)CO)CO)CO)O)C=CC2=CC=CC=C23)(C)C)CCC1)OC)C

Isomeric SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCC(=O)NCCCO[C@@H]4[C@H]([C@@H]5O[C@@H]([C@H]4O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O[C@@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O[C@@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]1[C@@H]([C@H]([C@H](O5)[C@H](O1)CO)O)O)O)O)O)O)O)O)O)O)O)O)CO)O)/C=C/C1=C(C(=C/C=C/2\C(C3=C(N2CCC(=O)NCCCO[C@@H]2[C@H]([C@H]4[C@H](O[C@@H]2O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]2[C@H](O[C@H](O4)[C@@H]([C@H]2O)O)CO)CO)CO)CO)CO)CO)CO)O)C=CC2=CC=CC=C23)(C)C)CCC1)OC)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.